3-Chloro-4-methoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 3-Chloro-4-methoxybenzonitrile involves several steps, including novel protocols for chlorination and the use of different starting materials such as vanillin and other nitroaniline derivatives. A notable method includes the transformation of 5-nitrovanillin into 3-methoxy-4-chloro-5-nitrobenzonitrile through a series of reactions involving phosphoryl chloride and s-collidine in toluene (Sun & Kao, 1981).
Molecular Structure Analysis
Vibrational spectroscopy and quantum chemical calculations have been employed to investigate the molecular structure of closely related compounds, offering insights into their bond lengths, angles, and overall geometry. These studies reveal detailed information about the molecular structure through experimental FT-IR, μ-Raman spectra, and theoretical calculations (Sert, Çırak, & Ucun, 2013).
Chemical Reactions and Properties
3-Chloro-4-methoxybenzonitrile participates in various chemical reactions, showcasing its reactivity and the influence of substituents on its behavior. These reactions are crucial for the synthesis of complex molecules and intermediates in organic synthesis. The formation and reactions of chloro-methoxy-carbene derivatives highlight the compound's versatility in synthetic chemistry (Smith & Stevens, 1979).
Scientific Research Applications
Application in Dye-Sensitized Solar Cells (DSSCs)
- Specific Scientific Field : Physics, specifically the study of solar energy and solar cells .
- Summary of the Application : 3-Chloro-4-methoxybenzonitrile (3C4MBN) is used as a dye in Dye-Sensitized Solar Cells (DSSCs). The dye plays a crucial role in the photoinduced electron transfer processes and electron injection processes .
- Methods of Application or Experimental Procedures : Theoretical calculations were used to study the effects of the electron donor-deficient units on the spectra and electrochemical properties of 3C4MBN. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) approaches were used in these calculations. The semiconductor TiO2 was used as a model to evaluate the photo conversion efficiency of the chosen dye architecture .
- Results or Outcomes : The study found that 3C4MBN based dye is a promising sensitizer for practical DSSCs applications. The dye exhibits several advantages over the coordination complex: high molar coefficient, low cost production, and an extraordinary diversity .
Application in Organic Pigments
- Specific Scientific Field : Chemistry, specifically the study of organic pigments .
- Summary of the Application : 3-Chloro-4-methoxybenzonitrile has been used in the synthesis of new organic pigments .
- Results or Outcomes : The new organic pigments synthesized using 3-Chloro-4-methoxybenzonitrile were evaluated as the active medium of the solid-state dye laser .
Safety And Hazards
3-Chloro-4-methoxybenzonitrile is classified as having acute toxicity (oral), skin irritation, eye irritation, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
properties
IUPAC Name |
3-chloro-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFOLDHSHRVSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401926 | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzonitrile | |
CAS RN |
102151-33-7 | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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